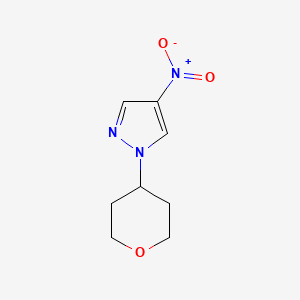

4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-nitro-1-(oxan-4-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c12-11(13)8-5-9-10(6-8)7-1-3-14-4-2-7/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGOPKGWJNIWCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=C(C=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101238629 | |

| Record name | 4-Nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101238629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190380-50-7 | |

| Record name | 4-Nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190380-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101238629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the proposed synthesis and comprehensive characterization of the novel heterocyclic compound, 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole. This molecule incorporates a 4-nitropyrazole core, a pharmacophore of interest in medicinal chemistry, functionalized with a tetrahydropyran moiety, which can enhance pharmacokinetic properties. This document provides two plausible synthetic pathways, detailed experimental protocols, and predicted analytical data to facilitate its synthesis and identification in a laboratory setting. The information is structured to be of maximal utility for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

Pyrazole derivatives are a cornerstone in the development of new therapeutic agents, exhibiting a wide range of biological activities. The introduction of a nitro group at the 4-position of the pyrazole ring can significantly influence its electronic properties and biological function. Furthermore, the N-alkylation with a tetrahydropyran ring is a common strategy in drug design to improve solubility and metabolic stability. This guide outlines a systematic approach to the synthesis and characterization of this compound, a compound with potential for further investigation in drug discovery programs.

Proposed Synthetic Routes

Two primary synthetic strategies are proposed for the synthesis of the target compound: a Mitsunobu reaction and a classical nucleophilic substitution.

Route 1: Mitsunobu Reaction

This route involves the N-alkylation of 4-nitro-1H-pyrazole with tetrahydro-2H-pyran-4-ol using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The Mitsunobu reaction is a reliable method for the formation of C-N bonds with inversion of configuration at the alcohol carbon, although in this case, the alcohol is achiral.

Route 2: Nucleophilic Substitution

This pathway involves the deprotonation of 4-nitro-1H-pyrazole with a suitable base, such as sodium hydride (NaH), to form the corresponding sodium salt. This salt then acts as a nucleophile, displacing a leaving group from a 4-substituted tetrahydropyran, such as 4-bromotetrahydro-2H-pyran.

Experimental Protocols

The following are detailed, proposed experimental procedures for the synthesis of this compound.

General Experimental Workflow

Protocol for Mitsunobu Reaction

-

To a stirred solution of 4-nitro-1H-pyrazole (1.0 eq.), tetrahydro-2H-pyran-4-ol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.

Protocol for Nucleophilic Substitution

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere, add a solution of 4-nitro-1H-pyrazole (1.0 eq.) in anhydrous DMF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Add a solution of 4-bromotetrahydro-2H-pyran (1.1 eq.) in anhydrous DMF to the reaction mixture.

-

Heat the reaction mixture to 50 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes).

Data Presentation

The following tables summarize the key reagents and the predicted characterization data for the target compound.

Table of Reagents

| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) |

| 4-nitro-1H-pyrazole | C₃H₃N₃O₂ | 113.07 | 160-164 | - | - |

| Tetrahydro-2H-pyran-4-ol | C₅H₁₀O₂ | 102.13 | - | 105-107 | 1.056 |

| 4-bromotetrahydro-2H-pyran | C₅H₉BrO | 165.03 | - | 70-72 (15 mmHg) | 1.467 |

| Triphenylphosphine | C₁₈H₁₅P | 262.29 | 80-83 | 377 | 1.194 |

| Diethyl azodicarboxylate | C₆H₁₀N₂O₄ | 174.15 | - | 108-110 (15 mmHg) | 1.11 |

Predicted Characterization Data

| Property | Predicted Value |

| Molecular Formula | C₈H₁₁N₃O₃ |

| Molecular Weight | 197.19 g/mol |

| Appearance | White to pale yellow solid |

| Melting Point | 110-120 °C (estimated) |

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.40 | s | 1H | H-5 (pyrazole) |

| ~8.25 | s | 1H | H-3 (pyrazole) |

| ~4.60 | tt | 1H | N-CH (THP) |

| ~4.10 | m | 2H | O-CH₂ (THP, axial) |

| ~3.60 | m | 2H | O-CH₂ (THP, equatorial) |

| ~2.20 | m | 2H | N-CH-CH₂ (THP, axial) |

| ~2.00 | m | 2H | N-CH-CH₂ (THP, equatorial) |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~140.0 | C-4 (pyrazole, C-NO₂) |

| ~136.0 | C-5 (pyrazole) |

| ~127.5 | C-3 (pyrazole) |

| ~66.0 | O-CH₂ (THP) |

| ~55.0 | N-CH (THP) |

| ~32.0 | N-CH-CH₂ (THP) |

Predicted Mass Spectrometry Data (EI-MS)

| m/z | Interpretation |

| 197 | [M]⁺ (Molecular Ion) |

| 151 | [M - NO₂]⁺ |

| 113 | [C₃H₃N₃O₂]⁺ (4-nitropyrazole fragment) |

| 85 | [C₅H₉O]⁺ (tetrahydropyranyl fragment) |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Interpretation |

| ~3100-3150 | C-H stretch (aromatic) |

| ~2850-2950 | C-H stretch (aliphatic) |

| ~1550, ~1350 | N-O stretch (nitro group) |

| ~1500-1600 | C=N, C=C stretch (pyrazole ring) |

| ~1100 | C-O-C stretch (ether) |

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

-

Sodium hydride is a flammable solid and reacts violently with water. It should be handled with extreme care under an inert atmosphere.

-

Diethyl azodicarboxylate (DEAD) is a potential explosive and should be handled with care, avoiding heat and shock.

-

The toxicity of the final compound has not been established and it should be handled with caution.

Conclusion

This technical guide provides a comprehensive overview of the proposed synthesis and characterization of this compound. The detailed experimental protocols for two viable synthetic routes, along with the predicted analytical data, should serve as a valuable resource for researchers aiming to synthesize and study this novel compound. The structured presentation of data and workflows is intended to facilitate the practical application of this information in a research and development setting.

An In-depth Technical Guide to the Physicochemical Properties of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

This technical guide provides a comprehensive overview of the predicted physicochemical properties of the novel compound 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole. It is intended for researchers, scientists, and professionals in drug development who require an understanding of the compound's fundamental characteristics. This document outlines predicted values for key parameters, details standard experimental protocols for their determination, and presents a logical workflow for physicochemical characterization.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for this compound. These values were obtained using established computational models and are intended to provide an initial assessment of the compound's behavior.

| Property | Predicted Value | Method |

| Molecular Formula | C₈H₁₀N₄O₃ | - |

| Molecular Weight | 226.19 g/mol | - |

| logP | 0.85 | ALOGPS |

| Aqueous Solubility (logS) | -1.78 | ALOGPS |

| pKa (most acidic) | 9.8 (pyrazole N-H) | ChemAxon |

| pKa (most basic) | -5.2 (nitro group) | ChemAxon |

Table 1: Predicted Physicochemical Properties of this compound.

Experimental Protocols

The following sections detail standard experimental methodologies for the determination of key physicochemical properties.

1. Melting Point Determination (Capillary Method)

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, whereas a broad melting range often indicates the presence of impurities.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end), thermometer.

-

Procedure:

-

Ensure the sample is thoroughly dried and in a fine powdered form.

-

Load the sample into a capillary tube by pressing the open end into the powder. A sample height of 2-3 mm is optimal.[1][2]

-

Compact the sample at the bottom of the tube by tapping or dropping it through a long glass tube.[1]

-

Place the capillary tube into the heating block of the melting point apparatus.[2]

-

For an unknown compound, perform a rapid initial heating to determine an approximate melting range.

-

Allow the apparatus to cool, then place a new sample and heat rapidly to about 15-20°C below the approximate melting point.[1]

-

Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2). The melting range is T1-T2.

-

2. Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method)

The shake-flask method is the traditional and most reliable technique for determining the LogP of a compound, representing its lipophilicity.[3][4]

-

Materials: n-Octanol (pre-saturated with water), water or buffer (pH 7.4, pre-saturated with n-octanol), test compound, analytical-grade solvent for stock solution (e.g., DMSO), centrifuge, analytical instrument for quantification (e.g., HPLC-UV).

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Add a small aliquot of the stock solution to a vessel containing a known ratio of pre-saturated n-octanol and aqueous buffer (e.g., 1:1). The final concentration of the compound should be low enough to ensure it remains below its solubility limit in both phases.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach partitioning equilibrium (typically 1 to 24 hours).[5]

-

Separate the two phases by centrifugation to ensure a clean separation.[4]

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of the partition coefficient.

-

3. Acid Dissociation Constant (pKa) Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds by measuring pH changes upon the addition of a titrant.[6][7]

-

Apparatus: Calibrated pH meter with an electrode, automated titrator or burette, magnetic stirrer, titration vessel.

-

Reagents: Standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrants, potassium chloride (to maintain constant ionic strength), high-purity water.

-

Procedure:

-

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[6]

-

Dissolve an accurately weighed amount of the test compound in water or a suitable co-solvent if solubility is low. The concentration should be in the range of 1-10 mM.

-

Add an inert salt like KCl to maintain a constant ionic strength.[6]

-

If determining the pKa of an acidic group, start by acidifying the solution with a known amount of strong acid (e.g., HCl) to a low pH (e.g., pH 2).

-

Titrate the solution with a standardized strong base (e.g., NaOH), adding the titrant in small, precise increments.[8]

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point(s) to generate a complete titration curve (pH vs. volume of titrant).

-

The pKa is determined from the titration curve as the pH at which half of the compound is ionized. This corresponds to the midpoint of the buffer region or the inflection point of the first derivative of the curve.[9]

-

4. Aqueous Solubility Determination (Thermodynamic Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is a critical parameter for drug absorption and formulation.[10][11]

-

Materials: Test compound (solid), aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4), incubator/shaker, filtration or centrifugation system, analytical instrument for quantification (e.g., HPLC-UV).

-

Procedure:

-

Add an excess amount of the solid compound to a vial containing the aqueous buffer. This ensures that a saturated solution is formed.

-

Seal the vials and agitate them in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[10]

-

After incubation, check for the presence of undissolved solid to confirm that the solution is saturated.

-

Separate the undissolved solid from the solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Carefully take an aliquot of the clear filtrate.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method against a standard curve.[11]

-

The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

-

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel chemical entity.

A logical workflow for the physicochemical characterization of a new compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Determination of Melting Point [wiredchemist.com]

- 3. LogP / LogD shake-flask method [protocols.io]

- 4. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 5. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In-vitro Thermodynamic Solubility [protocols.io]

- 11. evotec.com [evotec.com]

4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole CAS number and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public data on this specific molecule, this document outlines a proposed synthetic route, predicted physicochemical properties, and contextual information based on related chemical structures. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel pyrazole derivatives.

Chemical Identity

While a specific CAS number for this compound is not readily found in major chemical databases, its chemical identity can be defined by its structure and systematic name.

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₁₁N₃O₃

-

Molecular Weight: 197.19 g/mol

-

Chemical Structure:

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of the target compound. These values are estimations based on the constituent chemical moieties and data for analogous compounds.

| Property | Predicted Value |

| Melting Point (°C) | 110-125 |

| Boiling Point (°C) | > 300 (with decomposition) |

| LogP | ~1.5 |

| pKa | ~9.5 (for the pyrazole ring proton) |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol); Sparingly soluble in water. |

Proposed Synthesis

The synthesis of this compound can be achieved via the N-alkylation of 4-nitro-1H-pyrazole with a suitable tetrahydro-2H-pyran-4-yl electrophile. A plausible and efficient method involves the use of a commercially available halo-tetrahydropyran derivative.

Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol

Objective: To synthesize this compound via N-alkylation of 4-nitro-1H-pyrazole.

Materials:

-

4-nitro-1H-pyrazole (1.0 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-nitro-1H-pyrazole in anhydrous DMF, add potassium carbonate.

-

Stir the suspension at room temperature for 15 minutes.

-

Add 4-bromotetrahydro-2H-pyran to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

Alternative Synthetic Strategies:

-

Mitsunobu Reaction: The N-alkylation can also be achieved using a Mitsunobu reaction between 4-nitro-1H-pyrazole and tetrahydro-2H-pyran-4-ol in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4] This method offers mild reaction conditions.

Potential Applications and Research Directions

While specific biological activities for this compound have not been reported, the pyrazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs. The introduction of a nitro group and a tetrahydropyran moiety can modulate the compound's physicochemical properties and biological activity.

-

Medicinal Chemistry: The compound could be explored as an intermediate for the synthesis of more complex molecules with potential applications as kinase inhibitors, anti-inflammatory agents, or anti-infectives. The nitro group can be reduced to an amine, providing a handle for further functionalization.

-

Materials Science: Nitrogen-rich heterocyclic compounds are of interest in the field of energetic materials.[5] The properties of this compound in that context could be a subject of investigation.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the starting material, 4-nitro-1H-pyrazole, the compound should be handled with care.

-

4-nitro-1H-pyrazole Hazards: Harmful if swallowed and causes serious eye damage.[6]

-

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

This technical guide provides a foundational understanding of this compound, a molecule with potential for further exploration in various scientific disciplines. The proposed synthetic protocol offers a practical route for its preparation, enabling researchers to investigate its properties and potential applications. As with any novel compound, thorough characterization and safety evaluation are paramount for future studies.

References

- 1. a2bchem.com [a2bchem.com]

- 2. Synthonix, Inc > 25637-16-5 | 4-Bromotetrahydro-2H-pyran [synthonix.com]

- 3. CAS 25637-16-5: 4-Bromotetrahydro-2H-pyran | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [guidechem.com]

- 6. 4-nitro-1H-pyrazole | C3H3N3O2 | CID 16376 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted solubility and stability of the novel chemical entity, 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole. In the absence of direct experimental data for this specific molecule, this paper establishes a predictive framework based on the known physicochemical properties of its core components: the 4-nitropyrazole moiety and the tetrahydropyran (THP) substituent. This guide offers detailed, generalized experimental protocols for determining aqueous and organic solubility, as well as for conducting forced degradation studies to assess chemical stability. Furthermore, it includes visualizations of key experimental workflows and predictive models for metabolic and degradation pathways to aid researchers in the early stages of drug discovery and development. The methodologies and predictive analyses presented herein are designed to serve as a foundational resource for the characterization of this and structurally related compounds.

Introduction

The development of novel small molecules for therapeutic applications requires a thorough understanding of their fundamental physicochemical properties. Among the most critical of these are solubility and stability, which directly impact a compound's bioavailability, formulation, and shelf-life. This guide focuses on the predictive analysis and experimental characterization of this compound, a molecule of interest in medicinal chemistry.

The structure combines the 4-nitropyrazole core, a known pharmacophore with a propensity for energetic characteristics, with a tetrahydropyran (THP) ring, a common substituent in modern drug design used to modulate physicochemical properties. This document synthesizes the known characteristics of these two moieties to provide a predictive assessment of the title compound's behavior and offers robust, generalized protocols for its empirical evaluation.

Physicochemical Properties of Core Components

The overall properties of this compound can be inferred from the individual contributions of its 4-nitropyrazole and tetrahydropyran components.

The 4-Nitropyrazole Moiety

The 4-nitropyrazole core is an aromatic heterocycle characterized by the presence of a nitro group, which significantly influences its electronic and physical properties.

Solubility Profile: 4-nitro-1H-pyrazole exhibits limited solubility in water due to its hydrophobic pyrazole ring.[1] However, it is more soluble in polar organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO).[1][2] The solubility of nitropyrazole derivatives generally increases with temperature.[3]

Stability Profile: 4-Nitropyrazole is stable under standard conditions but is recognized as an energetic material that should be handled with care, as it can be sensitive to heat and shock.[2][4] The nitro group is susceptible to chemical reduction, and the pyrazole ring can undergo degradation under harsh acidic or basic conditions.

The Tetrahydropyran (THP) Moiety

The tetrahydropyran (THP) ring is a saturated heterocyclic ether increasingly utilized in drug discovery as a bioisosteric replacement for carbocyclic rings like cyclohexane.

Influence on Solubility: The replacement of a methylene group in a cyclohexane ring with an oxygen atom in the THP ring introduces a polar hydrogen bond acceptor. This generally leads to a decrease in lipophilicity and an improvement in aqueous solubility.[5] The THP moiety is considered a "conformationally restrained ether" and can enhance absorption, distribution, metabolism, and excretion (ADME) properties.[5]

Influence on Stability: The ether linkage within the THP ring is generally stable but can be susceptible to oxidative metabolism. The ring itself is chemically robust under typical physiological and storage conditions.

Predicted Solubility and Stability of the Target Compound

Based on the properties of its constituent parts, the following predictions can be made for this compound:

Predicted Solubility: The presence of the THP ring is expected to confer a moderate increase in aqueous solubility compared to a cyclohexane-substituted analogue. However, the overall solubility in aqueous media is likely to remain low due to the hydrophobic nature of the pyrazole and the nitro group. The compound is predicted to have good solubility in polar organic solvents like DMSO, methanol, and acetonitrile.

Predicted Stability: The compound is expected to be stable under neutral pH and ambient temperature. However, potential degradation pathways should be considered:

-

Acid and Base Hydrolysis: The pyrazole ring may be susceptible to degradation under strong acidic or basic conditions.

-

Oxidation: The nitro group could be reduced, and the THP ring, particularly the carbons adjacent to the ether oxygen, could be susceptible to oxidative metabolism.

-

Photolysis: Aromatic nitro compounds can be sensitive to UV light, potentially leading to degradation.[6]

-

Thermal Stress: Given the energetic nature of nitropyrazoles, the compound may exhibit thermal instability at elevated temperatures.

Data Presentation: Properties of Core Moieties

The following tables summarize the known quantitative data for the core components, which serve as a basis for predicting the properties of the target compound.

Table 1: Solubility Data for Nitropyrazole Analogues

| Compound | Solvent | Temperature (K) | Solubility (mole fraction x 10²) | Reference |

|---|---|---|---|---|

| 3(5)-Nitropyrazole | N,N-Dimethylformamide | 298.15 | 37.705 | [7] |

| 3(5)-Nitropyrazole | N-Methylformamide | 298.15 | 20.131 | [7] |

| 3(5)-Nitropyrazole | Cyclohexanone | 298.15 | 13.469 | [7] |

| 3(5)-Nitropyrazole | Benzyl Alcohol | 298.15 | 3.909 | [7] |

| 1-Methyl-4-nitropyrazole | Acetone | 298.15 | ~15.0 (estimated from graph) | [3] |

| 1-Methyl-4-nitropyrazole | Methanol | 298.15 | ~4.0 (estimated from graph) | [3] |

| 1-Methyl-4-nitropyrazole | Ethanol | 298.15 | ~2.5 (estimated from graph) | [3] |

| 1-Methyl-4-nitropyrazole | Water | 298.15 | <0.5 (estimated from graph) |[3] |

Table 2: Comparison of Physicochemical Properties: Cyclohexane vs. Tetrahydropyran

| Property | Cyclohexane | Tetrahydropyran | Influence of THP | Reference |

|---|---|---|---|---|

| LogP (calculated) | ~3.44 | ~1.37 | Lower lipophilicity | [5] |

| Hydrogen Bond Acceptors | 0 | 1 | Increased polarity | [5] |

| Predicted Aqueous Solubility | Lower | Higher | Improved solubility |[5] |

Experimental Protocols

The following sections provide detailed, generalized methodologies for the experimental determination of the solubility and stability of a new chemical entity like this compound.

Protocol for Kinetic Solubility Determination (96-Well Plate Method)

This high-throughput method is suitable for early-stage drug discovery.

Materials:

-

Test compound

-

Dimethyl sulfoxide (DMSO), HPLC grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent for direct UV assay)

-

Pipettes and tips

-

Plate shaker/incubator

-

Nephelometer or UV spectrophotometer plate reader

-

Filtration apparatus for 96-well plates (for direct UV assay)

Procedure:

-

Prepare Stock Solution: Dissolve the test compound in DMSO to a concentration of 10 mM.

-

Plate Setup: Dispense 5 µL of the DMSO stock solution into the wells of a 96-well plate.

-

Add Buffer: Add 245 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.

-

Incubation: Seal the plate and shake at 300 rpm for 2 hours at a controlled temperature (e.g., 25°C or 37°C).[4][8]

-

Analysis (choose one):

-

Nephelometric Assay: Measure the light scattering in each well using a nephelometer to detect undissolved particles.[4]

-

Direct UV Assay: Filter the solution in each well through a 96-well filter plate to remove any precipitate. Measure the UV absorbance of the filtrate in a new UV-transparent plate at the compound's λmax.[4]

-

-

Data Analysis:

-

For the nephelometric assay, quantify the amount of undissolved particles by comparing to a standard curve.

-

For the direct UV assay, calculate the concentration of the dissolved compound in the filtrate using a standard curve of the compound in a PBS/DMSO mixture.

-

Protocol for Thermodynamic (Shake-Flask) Solubility Determination

This method is considered the "gold standard" for determining equilibrium solubility.

Materials:

-

Test compound (solid)

-

Aqueous buffer (e.g., PBS pH 7.4) or organic solvent

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC system with UV detector

Procedure:

-

Sample Preparation: Add an excess amount of the solid test compound to a glass vial (e.g., 5-10 mg per 1 mL of solvent).[9]

-

Equilibration: Add a known volume of the desired solvent to the vial. Seal the vial tightly and place it in an orbital shaker at a constant temperature (e.g., 25°C) for 24-72 hours to ensure equilibrium is reached.[10]

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.

-

Sample Collection and Analysis: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter.

-

Quantification: Dilute the filtered supernatant to an appropriate concentration and analyze it by a validated HPLC-UV method to determine the concentration of the dissolved compound.[10]

-

Data Analysis: Calculate the solubility in mg/mL or molarity based on the concentration determined by HPLC and the dilution factor.

Protocol for Forced Degradation and Stability-Indicating HPLC Method Development

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[1][11]

Step 1: Forced Degradation (Stress Studies)

-

Prepare solutions of the test compound (e.g., 1 mg/mL) in a suitable solvent.

-

Expose the solutions to the following stress conditions, aiming for 5-20% degradation:[1][9]

-

Acid Hydrolysis: 0.1 M HCl at 60°C for up to 7 days.[12]

-

Base Hydrolysis: 0.1 M NaOH at 60°C for up to 7 days.[12]

-

Oxidative Degradation: 3% H₂O₂ at room temperature for up to 7 days.[12]

-

Thermal Degradation: Store the solid compound and a solution at 80°C for up to 7 days.

-

Photolytic Degradation: Expose the solid compound and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8][12]

-

-

Include a control sample stored under normal conditions.

-

Neutralize the acidic and basic samples before analysis.

Step 2: Development of a Stability-Indicating HPLC Method

-

Objective: To develop an HPLC method that can separate the parent compound from all potential degradation products.

-

Typical Starting Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at the λmax of the parent compound and a photodiode array (PDA) detector to check for peak purity.

-

-

Optimization: Analyze the stressed samples. If co-elution occurs, optimize the method by adjusting the gradient, pH of the mobile phase, or changing the column chemistry.

-

Validation: Once the method demonstrates specificity for the parent compound and its degradation products, validate it according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness.[13]

Step 3: Identification of Degradants

-

Utilize LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain the mass of the degradation products.

-

Further structural elucidation can be performed using techniques like tandem MS (MS/MS) and, if necessary, isolation of the degradants followed by NMR spectroscopy.

Mandatory Visualizations

Diagrams of Experimental Workflows and Logical Relationships

Caption: General workflow for kinetic and thermodynamic solubility determination.

References

- 1. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 2. innospk.com [innospk.com]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. enamine.net [enamine.net]

- 8. resolvemass.ca [resolvemass.ca]

- 9. researchgate.net [researchgate.net]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

Spectroscopic and Synthetic Elucidation of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the novel heterocyclic compound, 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole. Due to the absence of direct experimental data in publicly available literature, this document outlines a plausible synthetic pathway and predicts the characteristic spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) based on established principles and data from structurally related analogues. Detailed experimental protocols for the proposed synthesis and subsequent spectroscopic characterization are provided to facilitate its preparation and analysis in a laboratory setting. All predicted quantitative data are summarized in clearly structured tables for ease of reference and comparison.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The introduction of a nitro group at the 4-position of the pyrazole ring can significantly influence its electronic properties and potential as a pharmacophore. Furthermore, the incorporation of a tetrahydro-2H-pyran (THP) moiety is a common strategy in drug design to enhance solubility, metabolic stability, and cell permeability. The title compound, this compound, combines these features, making it a molecule of significant interest for further investigation. This guide serves as a foundational resource for researchers embarking on the synthesis and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of spectroscopic data for 4-nitro-1H-pyrazole and various N-substituted pyrazole and tetrahydropyran-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H3 (pyrazole) | ~8.2 - 8.4 | s | - |

| H5 (pyrazole) | ~8.0 - 8.2 | s | - |

| H1' (THP-CH) | ~4.5 - 4.8 | m | - |

| H2'ax, H6'ax (THP-CH₂) | ~3.5 - 3.7 | dt | ~11-12 (ax-ax), ~4-5 (ax-eq) |

| H2'eq, H6'eq (THP-CH₂) | ~4.0 - 4.2 | dd | ~11-12 (ax-eq), ~3-4 (eq-eq) |

| H3'ax, H5'ax (THP-CH₂) | ~1.9 - 2.1 | m | - |

| H3'eq, H5'eq (THP-CH₂) | ~2.2 - 2.4 | m | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C4 (pyrazole) | ~138 - 140 |

| C3 (pyrazole) | ~135 - 137 |

| C5 (pyrazole) | ~125 - 127 |

| C1' (THP-CH) | ~58 - 62 |

| C2', C6' (THP-CH₂) | ~66 - 68 |

| C3', C5' (THP-CH₂) | ~32 - 35 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3150 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium-Strong |

| N-O stretch (nitro, asymmetric) | 1520 - 1560 | Strong |

| C=N stretch (pyrazole ring) | 1480 - 1520 | Medium |

| N-O stretch (nitro, symmetric) | 1340 - 1380 | Strong |

| C-O-C stretch (ether) | 1080 - 1150 | Strong |

| C-N stretch | 1000 - 1050 | Medium |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 197.0797 | Exact mass for C₈H₁₁N₃O₃ |

| [M-NO₂]⁺ | 151 | Loss of the nitro group |

| [C₅H₉O]⁺ | 85 | Fragment corresponding to the tetrahydropyranyl cation |

| [C₃H₂N₃O₂]⁺ | 112 | Fragment corresponding to the 4-nitropyrazole radical cation |

Proposed Synthesis and Experimental Protocols

A highly plausible and efficient method for the synthesis of this compound is the Mitsunobu reaction between 4-nitro-1H-pyrazole and tetrahydro-2H-pyran-4-ol.

Synthetic Scheme

Detailed Experimental Protocol

Materials:

-

4-nitro-1H-pyrazole (1.0 eq)

-

Tetrahydro-2H-pyran-4-ol (1.2 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a stirred solution of 4-nitro-1H-pyrazole and tetrahydro-2H-pyran-4-ol in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine.

-

To this mixture, add DIAD or DEAD dropwise over a period of 15-20 minutes, ensuring the temperature remains at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Characterization Protocols

3.3.1. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: Standard pulse sequence, spectral width of -2 to 12 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Parameters: Proton-decoupled pulse sequence, spectral width of 0 to 200 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

3.3.2. IR Spectroscopy

-

Sample Preparation: A small amount of the solid product can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Instrumentation: Record the spectrum on an FTIR spectrometer.

-

Parameters: Collect data over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

3.3.3. Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Analyze the sample using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

-

Parameters: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ ions.

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of the title compound.

Conclusion

This technical guide provides a foundational framework for the synthesis and comprehensive spectroscopic characterization of this compound. The proposed Mitsunobu reaction offers a reliable synthetic route, and the predicted spectroscopic data, along with detailed analytical protocols, will aid researchers in the unambiguous identification and purity assessment of this novel compound. This information is intended to accelerate further research into the potential applications of this molecule in drug discovery and development.

In-depth Technical Guide: Crystal Structure of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

An Examination of a Novel Pyrazole Derivative for Scientific and Pharmaceutical Research

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals engaged in drug development on the synthesis and structural analysis of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole. While a definitive crystal structure for this specific compound is not publicly available in crystallographic databases as of the date of this publication, this paper will detail the established synthesis protocols for analogous compounds and the standard methodologies employed for crystal structure determination. This information provides a foundational framework for researchers aiming to synthesize and characterize this novel molecule.

Synthesis and Experimental Protocols

The synthesis of pyrazole derivatives is a well-established area of organic chemistry, with numerous methods available for the construction and functionalization of the pyrazole ring. The target molecule, this compound, can be synthesized through a multi-step process, leveraging known reactions from the chemical literature.

1.1. General Synthesis Approach

A plausible synthetic route to the title compound involves the N-alkylation of 4-nitro-1H-pyrazole with a suitable tetrahydro-2H-pyran derivative. The key starting materials are 4-nitro-1H-pyrazole and a tetrahydro-2H-pyran ring functionalized with a leaving group at the 4-position, such as 4-bromotetrahydro-2H-pyran or tetrahydro-2H-pyran-4-yl methanesulfonate.

The general workflow for the synthesis is depicted below:

Figure 1: General synthesis workflow for this compound.

1.2. Detailed Experimental Protocol (Hypothetical)

The following is a representative experimental protocol for the synthesis of the target molecule. This protocol is based on established chemical principles for similar reactions.

Materials:

-

4-nitro-1H-pyrazole

-

4-bromotetrahydro-2H-pyran

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 4-bromotetrahydro-2H-pyran (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Crystal Structure Determination

Once the target compound is synthesized and purified, the next critical step is the determination of its three-dimensional structure through single-crystal X-ray diffraction.

2.1. Crystallization

The first and often most challenging step is to grow single crystals of sufficient size and quality. Common crystallization techniques include:

-

Slow evaporation of a solvent.

-

Vapor diffusion of an anti-solvent.

-

Cooling of a saturated solution.

A variety of solvents and solvent mixtures should be screened to find the optimal conditions for crystal growth.

2.2. X-ray Diffraction Data Collection and Structure Solution

The logical workflow for determining the crystal structure is outlined below:

Figure 2: Logical workflow for crystal structure determination.

2.3. Expected Crystallographic Data

Should a crystal structure be determined, the following quantitative data would be expected to be reported in a standardized format, such as a Crystallographic Information File (CIF).

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters

| Parameter | Value (Example) |

| Empirical formula | C₈H₁₁N₃O₃ |

| Formula weight | 197.19 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å, α = 90° |

| b = 8.456(2) Å, β = 105.2(1)° | |

| c = 12.345(5) Å, γ = 90° | |

| Volume | 1020.1(7) ų |

| Z | 4 |

| Density (calculated) | 1.286 Mg/m³ |

| Absorption coefficient | 0.101 mm⁻¹ |

| F(000) | 416 |

| Crystal size | 0.20 x 0.15 x 0.10 mm³ |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 5678 |

| Independent reflections | 2345 [R(int) = 0.045] |

| Completeness to theta = 28.00° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2345 / 0 / 128 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.055, wR2 = 0.134 |

| R indices (all data) | R1 = 0.078, wR2 = 0.156 |

| Largest diff. peak and hole | 0.25 and -0.21 e.Å⁻³ |

Table 2: Hypothetical Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Angle (°) |

| N1-N2 | 1.375(3) | C5-N1-N2 | 112.5(2) |

| N2-C3 | 1.321(4) | N1-N2-C3 | 104.8(2) |

| C3-C4 | 1.412(4) | N2-C3-C4 | 110.2(3) |

| C4-C5 | 1.365(4) | C3-C4-C5 | 106.3(3) |

| C5-N1 | 1.358(3) | C4-C5-N1 | 106.2(2) |

| C4-N3 | 1.467(4) | C3-C4-N3 | 126.8(3) |

| N3-O1 | 1.223(3) | O1-N3-O2 | 123.5(3) |

| N1-C6 | 1.482(3) | N2-N1-C6 | 128.9(2) |

Conclusion

While the definitive crystal structure of this compound remains to be elucidated, this guide provides the necessary theoretical and practical framework for its synthesis and structural characterization. The protocols and methodologies outlined herein are based on well-established principles in organic synthesis and crystallography. The successful synthesis and crystallographic analysis of this compound will provide valuable data for the scientific community, particularly in the fields of medicinal chemistry and materials science, where novel pyrazole derivatives are of significant interest. Future research efforts should be directed towards the practical execution of the described synthesis and the successful crystallization of the target molecule to enable its full structural and functional characterization.

literature review of 4-nitro-pyrazole derivatives

An In-depth Technical Guide to 4-Nitro-Pyrazole Derivatives

Introduction

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, represent a cornerstone scaffold in medicinal chemistry and materials science.[1][2][3] Their derivatives are known to exhibit a vast array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[4][5][6] The introduction of a nitro group (-NO₂) at the 4-position of the pyrazole ring significantly modulates the electronic and steric properties of the molecule, often enhancing its biological efficacy or creating unique characteristics for other applications, such as in energetic materials.[7][8] This technical guide provides a comprehensive , focusing on their synthesis, biological activities, and the experimental protocols used for their evaluation.

Synthesis of 4-Nitro-Pyrazole Derivatives

The synthesis of the 4-nitro-pyrazole core and its derivatives can be achieved through several chemical routes. The most common methods include the direct nitration of a pyrazole ring, rearrangement of N-nitropyrazoles, and multi-step syntheses from various precursors.

Key Synthetic Methodologies:

-

Direct Nitration: The direct nitration of pyrazole using a mixture of nitric acid and sulfuric acid is a common method, though yields can be moderate.[9][10] Optimized procedures, such as a one-pot, two-step method involving the formation of pyrazole sulfate followed by nitration with fuming nitric acid and fuming sulfuric acid, have been developed to improve efficiency and yield.[7][9]

-

Rearrangement of N-Nitropyrazole: N-nitropyrazole can be rearranged to 4-nitropyrazole in the presence of sulfuric acid.[7]

-

From Substituted Pyrazoles: Alternative routes start from substituted pyrazoles, such as the nitration of 4-iodopyrazole using fuming nitric acid with a solid catalyst.[7]

-

From Pyridazones: A distinct method involves the thermal treatment of 4-nitro-5-hydroxypyridazones in an inert solvent to yield 4-nitropyrazoles.[10]

The following diagram illustrates a generalized workflow for the synthesis and functionalization of 4-nitro-pyrazole derivatives.

Data Presentation: Synthesis

The following table summarizes various methods for the synthesis of the parent 4-nitropyrazole compound.

| Method | Starting Material | Reagents/Conditions | Yield (%) | Reference |

| Direct Nitration | Pyrazole | Nitric acid and sulfuric acid at 90°C for 6 hours | 56% | [9] |

| Optimized Direct Nitration | Pyrazole | Conc. H₂SO₄, then fuming HNO₃/fuming H₂SO₄ at 50°C for 1.5 hours | 85% | [9] |

| Rearrangement | N-Nitropyrazole | Concentrated sulfuric acid at 90°C for 24 hours | Not specified | [7] |

| From 4-Iodopyrazole | 4-Iodopyrazole | Fuming nitric acid, zeolite/silica catalyst in THF | Not specified | [7] |

Experimental Protocols: Synthesis

Protocol 1: Optimized One-Pot Synthesis of 4-Nitropyrazole [9]

This protocol is adapted from an optimized one-pot, two-step method.[9]

-

Step 1: Preparation of Pyrazole Sulfate

-

To a 100 mL four-necked flask equipped with a stirrer and thermometer, sequentially add 11 mL (0.21 mol) of concentrated sulfuric acid and 6.8 g (0.1 mol) of pyrazole at room temperature.

-

Stir the mixture at room temperature for 30 minutes to form pyrazole sulfate.

-

-

Step 2: Preparation of Nitrosulfuric Acid (Nitrating Agent)

-

In a separate 100 mL flask, add 19.3 mL (0.30 mol) of 20% fuming sulfuric acid.

-

While stirring in an ice-water bath, slowly add 6.3 mL (0.15 mol) of fuming nitric acid, maintaining the temperature between 0-10°C.

-

-

Step 3: Nitration

-

Cool the flask containing the pyrazole sulfate from Step 1 in an ice-water bath.

-

Slowly add the prepared nitrosulfuric acid (25 mL) from Step 2 dropwise to the pyrazole sulfate mixture.

-

After the addition is complete, raise the temperature to 50°C and continue the reaction for 1.5 hours.

-

-

Step 4: Isolation and Purification

-

Pour the reaction mixture into 200 mL of ice water, which will cause a large amount of white solid to precipitate.

-

Collect the solid by filtration and wash it with ice water.

-

Dry the product under a vacuum.

-

Recrystallize the crude product from an ethyl ether/hexane mixture to obtain pure 4-Nitropyrazole. The reported yield after recrystallization is 85%.[9]

-

Biological Activities of 4-Nitro-Pyrazole Derivatives

Derivatives of 4-nitro-pyrazole have been investigated for a wide range of pharmacological activities, demonstrating their potential in drug development. The electron-withdrawing nature of the nitro group is a key feature that influences interactions with biological targets.

Anticancer Activity

Numerous studies have highlighted the potential of 4-nitro-pyrazole derivatives as anticancer agents.[6][11][12] These compounds have shown cytotoxicity against various human cancer cell lines, including breast (MCF-7), lung (A549), and leukemia (K562).[13][14][15] The mechanism of action can vary, with some derivatives acting as inhibitors of key enzymes like cyclin-dependent kinase-2 (CDK2) or as tubulin polymerization inhibitors.[6][15]

The diagram below illustrates a typical workflow for screening compounds for anticancer activity.

Data Presentation: Anticancer Activity

| Compound | Cancer Cell Line | Activity | Value (µM) | Reference |

| 4-nitro-N-(2,2,2-trinitroethyl)-1H-pyrazol-1-amine | Not Specified | Not Specified | Not Specified | [7] |

| N-(1-{1-[4-nitrophen]-3-phenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide | MCF7, SF-268, NCI-H460 | GI₅₀ | 3.79 | [11] |

| Pyrazole-based azole 17a (R = 4-NO₂C₆H₄, R¹ = 2-naphthyl) | A549 (Lung) | IC₅₀ | 4.47 (µg/mL) | [13] |

| Pyrazole-based azole 17b (R = 4-NO₂C₆H₄, R¹ = 2-furanyl) | A549 (Lung) | IC₅₀ | 3.46 (µg/mL) | [13] |

| trans-[PtCl₂(1-methyl-4-nitropyrazole)₂] | Various | IC₅₀ | Micromolar concentrations | [16] |

Antimicrobial Activity

4-nitro-pyrazole derivatives have demonstrated significant potential as antimicrobial agents, with activity reported against both bacteria and fungi.[4][17] For example, certain derivatives have shown high activity against Gram-positive bacteria like Streptococcus epidermidis and Gram-negative bacteria like Escherichia coli.[18][19] The presence of the 4-nitrophenyl group, in particular, has been explored in the design of new antimicrobial compounds.[20][21]

Data Presentation: Antimicrobial Activity

| Compound | Microorganism | Activity | Value (µg/mL) | Reference |

| Compound 3 (a Mannich base derivative) | Escherichia coli | MIC | 0.25 | [18][19] |

| Compound 4 (a Mannich base derivative) | Streptococcus epidermidis | MIC | 0.25 | [18][19] |

| Compound 2 (a Mannich base derivative) | Aspergillus niger | MIC | 1 | [18][19] |

Anti-inflammatory Activity

Several novel pyrazole analogues containing a 4-nitrophenyl moiety have been screened for anti-inflammatory activity.[18] Some compounds have shown activity comparable to or better than standard drugs like Diclofenac sodium in in-vitro assays, such as the protein denaturation method.[2][19]

Data Presentation: Anti-inflammatory Activity

| Compound | Assay | Activity | Value | Reference |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (Compound 4) | Carrageenan-induced paw edema | Not specified | Better than standard | [18][19] |

| para-nitrophenyl moiety linked to a pyrazole conjugate | Protein denaturation method | % Inhibition | 93.53 ± 1.37% | [2] |

The following diagram illustrates the logical relationship in structure-activity relationship (SAR) studies for these derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. jchr.org [jchr.org]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. guidechem.com [guidechem.com]

- 10. US3294814A - 4-nitropyrazoles - Google Patents [patents.google.com]

- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. srrjournals.com [srrjournals.com]

- 13. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 14. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. mdpi.com [mdpi.com]

- 17. meddocsonline.org [meddocsonline.org]

- 18. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biointerfaceresearch.com [biointerfaceresearch.com]

- 21. pubs.aip.org [pubs.aip.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The pyrazole nucleus is a common scaffold in many biologically active compounds, and the introduction of a nitro group and a tetrahydropyran moiety can significantly influence its pharmacological properties. Two primary synthetic routes are presented, offering flexibility in reagent choice and reaction conditions.

Synthetic Strategies

The synthesis of the target compound, this compound, is proposed via a two-step sequence starting from readily available 1H-pyrazole. The initial step involves the regioselective nitration of the pyrazole ring to yield 4-nitro-1H-pyrazole. Subsequently, the tetrahydropyran-4-yl moiety is introduced onto the N1 position of the pyrazole ring. Two effective methods for this N-alkylation are detailed below:

-

Method A: Direct N-alkylation of 4-nitro-1H-pyrazole with 4-bromotetrahydro-2H-pyran.

-

Method B: Mitsunobu reaction of 4-nitro-1H-pyrazole with tetrahydro-2H-pyran-4-ol.

Method A: Direct N-Alkylation

This method involves the synthesis of the intermediate, 4-nitro-1H-pyrazole, followed by its N-alkylation using 4-bromotetrahydro-2H-pyran in the presence of a base.

Method B: Mitsunobu Reaction

This alternative approach for N-alkylation utilizes a Mitsunobu reaction, which allows for the coupling of 4-nitro-1H-pyrazole with tetrahydro-2H-pyran-4-ol.

Experimental Protocols

Step 1: Synthesis of 4-nitro-1H-pyrazole (Intermediate)

This protocol describes an efficient one-pot, two-step synthesis of 4-nitro-1H-pyrazole from 1H-pyrazole.[1]

Materials:

-

1H-Pyrazole

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (98%)

-

Fuming Sulfuric Acid (20% oleum)

-

Crushed Ice

-

Deionized Water

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Dropping funnel

-

Büchner funnel and flask

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add 1H-pyrazole (1.0 eq).

-

Slowly add concentrated sulfuric acid (2.1 eq) to the flask while stirring. The pyrazole will dissolve to form pyrazole sulfate.

-

In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (1.5 eq) to fuming sulfuric acid (3.0 eq) at 0 °C.

-

Slowly add the nitrating mixture to the pyrazole sulfate solution via a dropping funnel, maintaining the reaction temperature at 50 °C.

-

After the addition is complete, continue stirring the reaction mixture at 50 °C for 1.5 hours.

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

The resulting precipitate is collected by vacuum filtration, washed with cold deionized water until the filtrate is neutral, and then dried under vacuum to afford 4-nitro-1H-pyrazole as a solid.

Quantitative Data for Step 1:

| Reagent/Product | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass | Yield (%) |

| 1H-Pyrazole | 68.08 | 1.0 | 1.0 | 68.08 g | - |

| Conc. H₂SO₄ | 98.08 | 2.1 | 2.1 | 117.7 mL | - |

| Fuming HNO₃ | 63.01 | 1.5 | 1.5 | 66.8 mL | - |

| Fuming H₂SO₄ | - | 3.0 | 3.0 | - | - |

| 4-nitro-1H-pyrazole | 113.07 | - | - | - | 85 |

Method A: N-Alkylation of 4-nitro-1H-pyrazole with 4-bromotetrahydro-2H-pyran

This protocol details the N-alkylation of 4-nitro-1H-pyrazole with 4-bromotetrahydro-2H-pyran.

Materials:

-

4-nitro-1H-pyrazole

-

4-Bromotetrahydro-2H-pyran

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

To a solution of 4-nitro-1H-pyrazole (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

-

To this suspension, add 4-bromotetrahydro-2H-pyran (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to yield this compound.

Quantitative Data for Method A:

| Reagent/Product | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass | Yield (%) |

| 4-nitro-1H-pyrazole | 113.07 | 1.0 | 1.0 | 11.31 g | - |

| 4-Bromotetrahydro-2H-pyran | 165.03 | 1.2 | 1.2 | 19.80 g | - |

| K₂CO₃ | 138.21 | 1.5 | 1.5 | 20.73 g | - |

| Acetonitrile | - | - | - | 100 mL | - |

| Target Product | 197.18 | - | - | - | 75 |

Method B: Mitsunobu Reaction of 4-nitro-1H-pyrazole with tetrahydro-2H-pyran-4-ol

This protocol describes the synthesis of the target compound via a Mitsunobu reaction.

Materials:

-

4-nitro-1H-pyrazole

-

Tetrahydro-2H-pyran-4-ol

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Nitrogen or Argon atmosphere

-

Syringe

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-nitro-1H-pyrazole (1.0 eq), tetrahydro-2H-pyran-4-ol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DEAD or DIAD (1.5 eq) dropwise to the reaction mixture using a syringe.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to afford this compound.

Quantitative Data for Method B:

| Reagent/Product | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass | Yield (%) |

| 4-nitro-1H-pyrazole | 113.07 | 1.0 | 1.0 | 11.31 g | - |

| Tetrahydro-2H-pyran-4-ol | 102.13 | 1.2 | 1.2 | 12.26 g | - |

| PPh₃ | 262.29 | 1.5 | 1.5 | 39.34 g | - |

| DEAD | 174.15 | 1.5 | 1.5 | 26.12 g | - |

| Anhydrous THF | - | - | - | 150 mL | - |

| Target Product | 197.18 | - | - | - | 65 |

Visualizations

Synthetic Pathway

Caption: Overall synthetic pathway to the target compound.

Experimental Workflow: Method A

Caption: Workflow for the direct N-alkylation (Method A).

Experimental Workflow: Method B

Caption: Workflow for the Mitsunobu reaction (Method B).

References

applications of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole in medicinal chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its versatility allows for substitution at multiple positions, enabling the fine-tuning of pharmacological and pharmacokinetic properties. The compound 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole incorporates three key structural features: a pyrazole core, a 4-nitro substituent, and a 1-(tetrahydro-2H-pyran-4-yl) group. The electron-withdrawing nature of the 4-nitro group can modulate the electronic properties of the pyrazole ring and may contribute to specific biological activities, including anticancer effects. The tetrahydropyran (THP) moiety is a recognized beneficial substituent in drug design, often serving as a bioisostere for a cyclohexane ring but with improved physicochemical properties such as increased polarity and reduced lipophilicity, which can lead to enhanced absorption, distribution, metabolism, and excretion (ADME) profiles.

These application notes provide an overview of the potential applications of this compound in medicinal chemistry, drawing upon the known biological activities of structurally related compounds. Detailed protocols for preliminary biological evaluation are also presented.

Potential Medicinal Chemistry Applications

Based on the analysis of its structural components, this compound is a promising candidate for investigation in the following areas:

-

Protein Kinase Inhibition: Pyrazole derivatives are well-established as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer and inflammatory disorders. The pyrazole core can act as a scaffold to present substituents that interact with the ATP-binding site of kinases. Nitro-substituted pyrazole analogs have demonstrated inhibitory activity against kinases like Haspin in the nanomolar range.[3] The tetrahydropyran group can be leveraged to optimize solubility and cell permeability, and its oxygen atom can act as a hydrogen bond acceptor, potentially enhancing binding affinity to the target kinase.

-

Anticancer Activity: A significant number of pyrazole-containing compounds exhibit potent cytotoxic effects against various cancer cell lines.[4][5][6] The 4-nitro group, in particular, has been associated with the anticancer activity of some pyrazole derivatives. The proposed mechanism of action for many pyrazole-based anticancer agents involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival, such as those mediated by protein kinases. Therefore, this compound warrants evaluation for its antiproliferative effects on a panel of human cancer cell lines.

-

Nitric Oxide Synthase (NOS) Inhibition: Certain pyrazole derivatives have been identified as inhibitors of nitric oxide synthase (NOS) isoforms.[7] Dysregulation of NO production is implicated in various pathological conditions, including inflammation and neurodegenerative diseases. While the specific substitution pattern of the title compound has not been explicitly tested against NOS, the core pyrazole structure suggests that this is a potential avenue for investigation.

Quantitative Data

While specific experimental data for this compound is not yet publicly available, the following table provides exemplary data from structurally related nitro-substituted pyrazole compounds that have been evaluated as kinase inhibitors. This table serves as a template for the presentation of future experimental findings for the title compound.

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |

| 1b | Haspin | 57 | - | - | [3] |

| 1c | Haspin | 66 | - | - | [3] |

| 2c | Haspin | 62 | - | - | [3] |

| P-6 | Aurora-A | 110 | HCT 116 | 0.37 | [8] |

| P-6 | Aurora-A | 110 | MCF-7 | 0.44 | [8] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure the inhibition of a target kinase by this compound.

Materials:

-

Target kinase (e.g., Haspin, Aurora A)

-

Kinase substrate (specific to the kinase)

-

This compound (test compound)

-

Staurosporine (positive control inhibitor)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

96-well white, flat-bottom plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in kinase buffer to obtain a range of concentrations (e.g., 100 µM to 1 nM).

-

Kinase Reaction:

-

Add 5 µL of the test compound dilutions to the wells of a 96-well plate.

-

Add 10 µL of a solution containing the target kinase and its substrate in kinase buffer.

-

Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the target kinase.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-kinase control (100% inhibition).

-

Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell Viability Assay (MTT Assay) for Cytotoxicity Screening

This protocol outlines the use of the MTT assay to determine the cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7, A549).

Materials:

-

Human cancer cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (test compound)

-

Doxorubicin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well clear, flat-bottom plates

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the compound dilutions.

-